

Comparative Analysis of CP-466722 Cross-reactivity with DNA-PK and ATR

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CP-466722

Cat. No.: B606779

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **CP-466722**'s Kinase Selectivity

CP-466722 has been identified as a potent and reversible inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response.^{[1][2]} This guide provides a comparative analysis of the cross-reactivity of **CP-466722** with two other key members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family: DNA-dependent protein kinase (DNA-PK) and ATM- and Rad3-related (ATR). Understanding the selectivity profile of kinase inhibitors is paramount for their development as specific therapeutic agents and research tools.

Quantitative Inhibitory Activity

The following table summarizes the known inhibitory concentrations (IC₅₀) of **CP-466722** against ATM, DNA-PK, and ATR.

Kinase	IC50 (μM)	Comments
ATM	0.41[1]	Potent inhibition observed.
DNA-PK	Not significantly inhibited	Studies indicate CP-466722 does not affect the cellular activity of PIKK family members, which includes DNA-PK.[3]
ATR	Not significantly inhibited	In vitro and cellular assays show that CP-466722 fails to inhibit ATR activity.[1]

Note: The lack of a specific IC50 value for DNA-PK and ATR is based on multiple reports stating no significant inhibition at concentrations effective against ATM.

Experimental Protocols

The determination of the kinase inhibitory activity of **CP-466722** was primarily conducted using in vitro kinase assays, often employing an ELISA-based format.

In Vitro Kinase Assay (ATM/ATR)

This assay quantifies the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor.

Materials:

- Recombinant full-length Flag-tagged ATM and ATR kinases
- Recombinant GST-p53(1-101) substrate
- **CP-466722**
- 96-well Maxisorp plates
- Kinase reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 1 μM ATP)

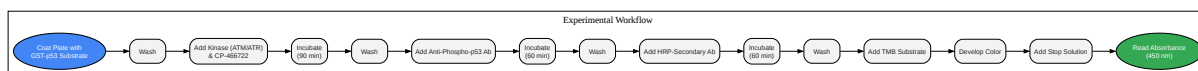
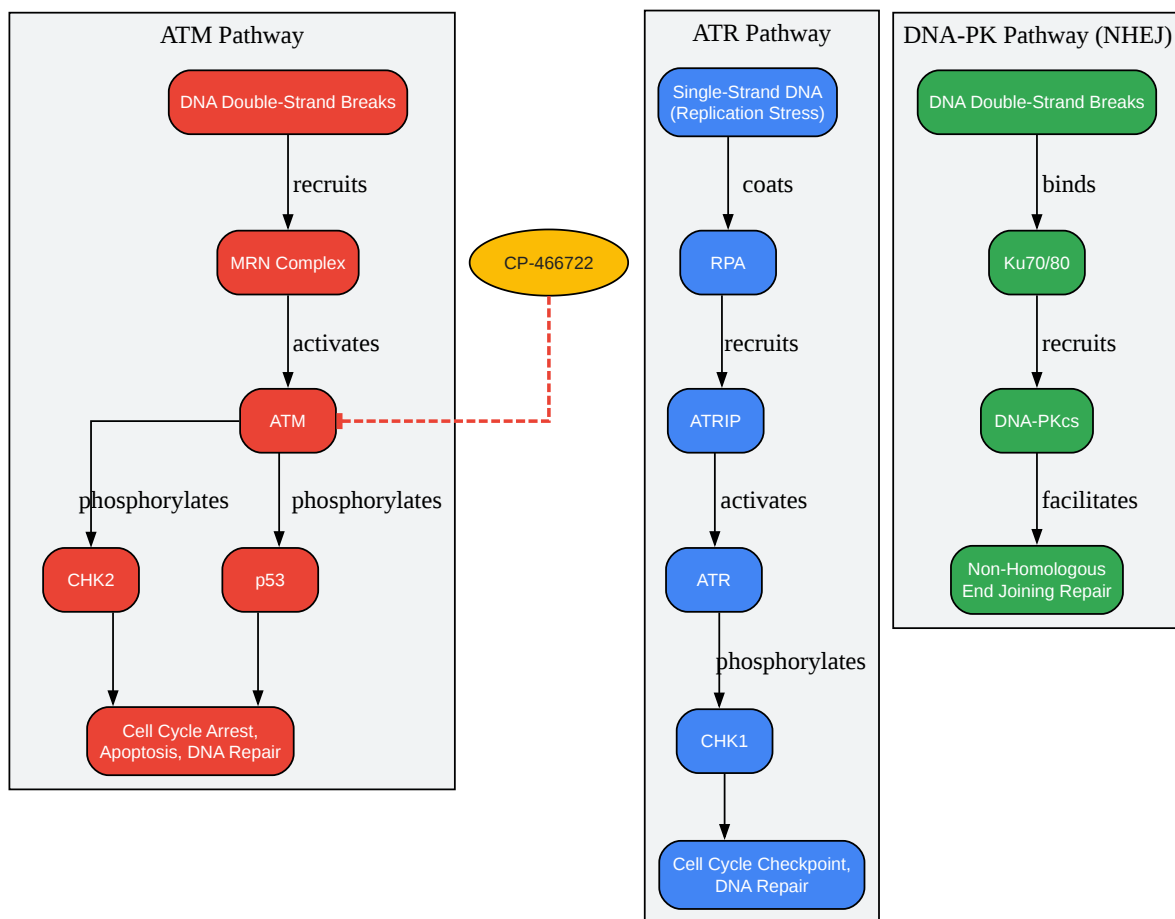
- Wash buffer (0.05% v/v Tween-20 in PBS)
- Blocking buffer (1% w/v BSA in PBS)
- Anti-Phospho(Ser15)-p53 primary antibody
- HRP-conjugated secondary antibody
- TMB substrate reagent
- 1 M H₂SO₄ (stop solution)

Procedure:

- Substrate Coating: Nunc 96-well Maxisorp plates are coated overnight at 4°C with 2 µg of purified, recombinant GST-p53(1-101) in PBS.
- Washing: Plates are washed with wash buffer.
- Kinase Reaction: Purified recombinant full-length ATM or ATR kinase (30–60 ng) is added to each well in a final volume of 80 µL of reaction buffer, with or without varying concentrations of **CP-466722**. The kinase reaction is incubated for 90 minutes at room temperature.
- Blocking: Plates are washed and then blocked with blocking buffer for 1 hour.
- Primary Antibody Incubation: After rinsing, the anti-Phospho(Ser15)-p53 antibody (1:1000 dilution in PBS) is added and incubated for 1 hour.
- Secondary Antibody Incubation: Plates are washed to remove non-specific binding, followed by a 1-hour incubation with an HRP-conjugated goat anti-rabbit IgG secondary antibody.
- Detection: After a final wash, the TMB substrate reagent is added. The color is allowed to develop for 15–30 minutes.
- Stopping the Reaction: The reaction is stopped by the addition of 1 M H₂SO₄.
- Data Acquisition: The absorbance is measured at 450 nm using a plate reader. The IC₅₀ value is calculated from the dose-response curve.[\[2\]](#)

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of ATM, ATR, and DNA-PK, as well as the experimental workflow for assessing kinase inhibition.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of CP-466722 Cross-reactivity with DNA-PK and ATR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606779#cross-reactivity-of-cp-466722-with-dna-pk-and-atr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com